6-(Benzyloxy)nicotinic acid
Overview
Description
6-(Benzyloxy)nicotinic acid is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a benzyloxy group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 6-(Benzyloxy)nicotinic acid, similar to other nicotinic acid derivatives, is likely the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal excitability and cell signaling mechanisms .
Mode of Action
this compound interacts with its targets, the nAChRs, causing changes in their properties, including their sensitivity to nicotine, permeability to calcium, and propensity to desensitize . This interaction influences both neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The compound affects several biochemical pathways. Nicotine degradation in bacteria, for instance, can occur through three identified pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . The compound’s interaction with nAChRs can influence these pathways and their downstream effects .
Pharmacokinetics
Related compounds like nicotinic acid have been studied, and their pharmacokinetics may provide some insights .
Result of Action
It’s known that nicotinic acid and its derivatives play a vital role in maintaining efficient cellular function . They act as precursors of nicotinamide coenzymes, which are crucial for redox metabolism and NAD-dependent pathways functioning .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents like chloroform and dimethyl sulfoxide can affect its bioavailability . .
Biochemical Analysis
Biochemical Properties
6-(Benzyloxy)nicotinic acid plays a significant role in biochemical reactions, particularly those involving nicotinic acid derivatives. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in oxidation-reduction reactions. The interaction of this compound with these cofactors can influence various metabolic pathways, including those involved in energy production and lipid metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can impact the levels of NAD and NADP within cells, thereby affecting the redox state and energy metabolism . Additionally, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It binds to nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, influencing their activity and availability. This binding can lead to enzyme inhibition or activation, depending on the context of the reaction. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies can lead to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may enhance metabolic processes and improve cellular function. At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide phosphate synthetase, influencing the synthesis and utilization of these cofactors . The presence of this compound can affect metabolic flux and the levels of various metabolites, thereby modulating overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also influence its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with other biomolecules and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
6-(Benzyloxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxynicotinic acid
- 6-Ethoxynicotinic acid
- 6-Phenoxynicotinic acid
Uniqueness
6-(Benzyloxy)nicotinic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other nicotinic acid derivatives. This uniqueness makes it valuable in specific research applications where the benzyloxy group plays a crucial role in the compound’s activity and interactions .
Properties
IUPAC Name |
6-phenylmethoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIVKNLUMBURSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20916578 | |
Record name | 6-(Benzyloxy)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94084-76-1 | |
Record name | 94084-76-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(Benzyloxy)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.